

physicochemical properties of 2-Benzyloxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzyloxypyrimidine-5-boronic acid

Cat. No.: B595958

[Get Quote](#)

An In-depth Technical Guide to 2-Methoxypyrimidine-5-boronic acid

Disclaimer: Information regarding the specific physicochemical properties and experimental protocols for **2-Benzyloxypyrimidine-5-boronic acid** is not readily available in public databases and scientific literature. Therefore, this guide provides a comprehensive overview of a closely related and well-documented analogue, 2-Methoxypyrimidine-5-boronic acid, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

2-Methoxypyrimidine-5-boronic acid is a key building block in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The boronic acid functionality allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide details the physicochemical properties, synthesis, and reactivity of 2-Methoxypyrimidine-5-boronic acid.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of 2-Methoxypyrimidine-5-boronic acid.

Property	Value	Reference
Molecular Formula	C ₅ H ₇ BN ₂ O ₃	[1]
Molecular Weight	153.93 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	161 °C (decomposes)	
pKa	Not Experimentally Determined	
Solubility	Soluble in water.	
LogP (Computed)	-0.6	

Synthesis and Experimental Protocols

The synthesis of 2-Methoxypyrimidine-5-boronic acid is typically achieved through a lithium-halogen exchange reaction on a brominated pyrimidine precursor, followed by quenching with a borate ester.

Synthesis of 2-Methoxypyrimidine-5-boronic acid

A common synthetic route starts from 5-bromo-2-methoxypyrimidine. The following is a representative experimental protocol.

Materials:

- 5-bromo-2-methoxypyrimidine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl)

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert argon atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
- Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain 2-Methoxypyrimidine-5-boronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

2-Methoxypyrimidine-5-boronic acid is a versatile coupling partner in Suzuki-Miyaura reactions. A general protocol is provided below.

Materials:

- Aryl or heteroaryl halide (1.0 eq)
- 2-Methoxypyrimidine-5-boronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

- In a reaction vessel, combine the aryl/heteroaryl halide, 2-Methoxypyrimidine-5-boronic acid, palladium catalyst, and base.
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent to the reaction mixture.
- Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired coupled product.

Stability and Reactivity

Boronic acids, including 2-Methoxypyrimidine-5-boronic acid, are known to have certain stability considerations.[\[2\]](#)

- Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

- Oxidation: The boronic acid functional group can be susceptible to oxidation.
- Protodeboronation: Cleavage of the carbon-boron bond can occur under certain conditions, such as acidic or basic environments and elevated temperatures.

Proper storage in a cool, dry, and dark place under an inert atmosphere is recommended to maintain the integrity of the compound.

Biological Significance and Applications

The pyrimidine moiety is a cornerstone in the development of pharmaceuticals. Pyrimidine derivatives exhibit a wide range of biological activities, including but not limited to, kinase inhibition for anticancer therapies.^[3] The ability to readily synthesize novel pyrimidine-containing compounds using 2-Methoxypyrimidine-5-boronic acid makes it a valuable tool in drug discovery and development for creating libraries of compounds for high-throughput screening.

Visualizations

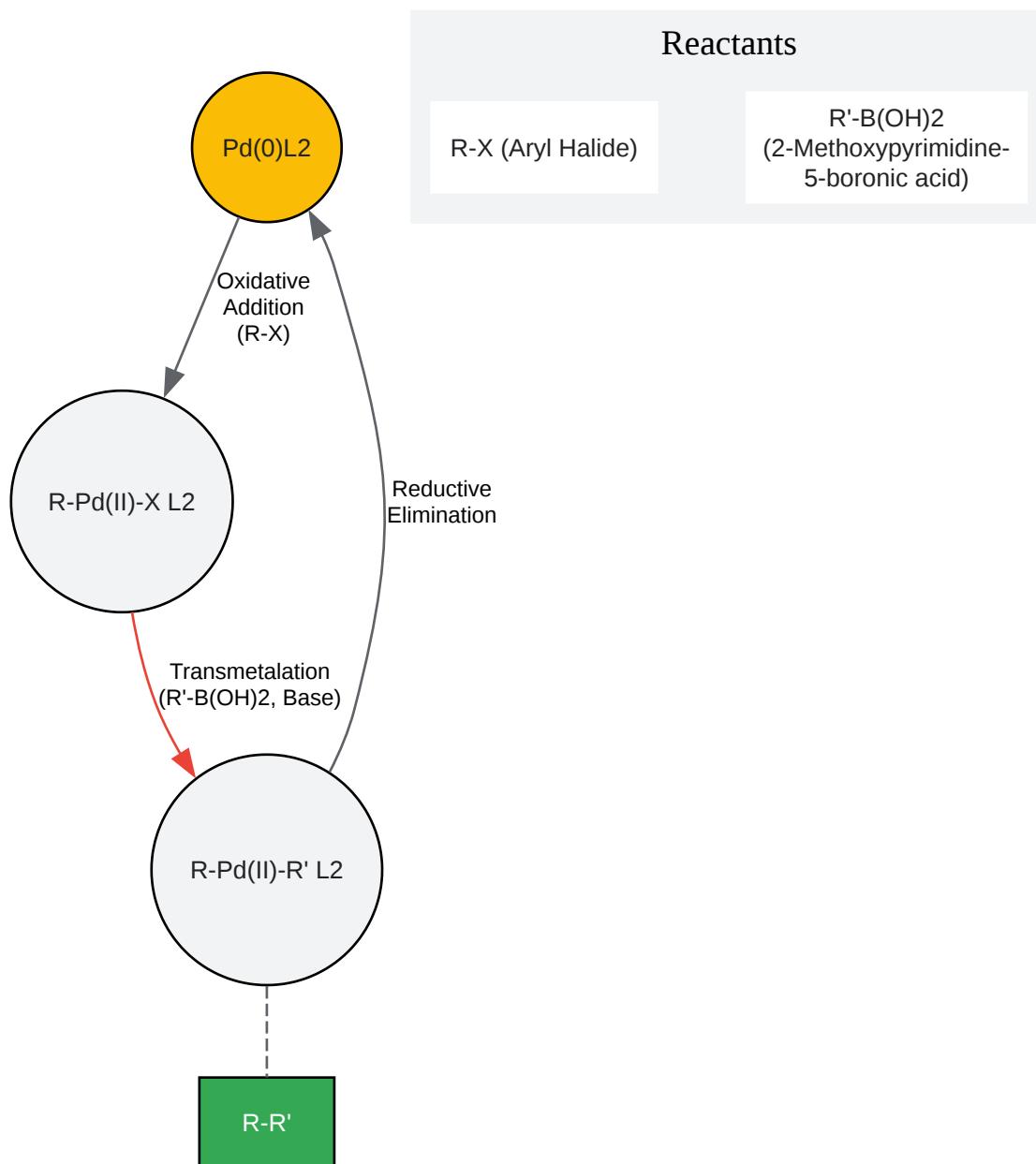
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 2-Methoxypyrimidine-5-boronic acid.

Suzuki-Miyaura Coupling Cycle

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxypyrimidine-5-boronic acid | C5H7BN2O3 | CID 2736778 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Benzylloxypyrimidine-5-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595958#physicochemical-properties-of-2-benzylloxypyrimidine-5-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com